N-[Bis(methylthio)methylene]glycine methyl ester, with the chemical formula and CAS number 58091-08-0, is a derivative of glycine characterized by the presence of two methylthio groups. This compound is notable for its unique structural features, which confer distinct chemical reactivity compared to other amino acid derivatives. The dual methylthio groups enhance its nucleophilic properties, making it a versatile reagent in organic synthesis and various
Here's what we can glean from available sources:
N-BMGME is classified as a derivative of the amino acid glycine []. Glycine itself is a fundamental building block of proteins and plays a role in various biological processes []. Studying derivatives of glycine can provide insights into protein function and potentially lead to the development of new drugs or therapies.
Some vendors advertise N-BMGME as a "chemical raw material" with "considerable potential across diverse applications" including medical research []. However, there's an absence of scientific publications directly exploring N-BMGME's use in specific research areas.
Given N-BMGME's structural similarity to glycine, researchers might investigate its potential interactions with biological systems. This could involve studying its impact on cellular processes, enzyme activity, or other areas relevant to human health.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Varies with specific oxidants |
Reduction | Lithium aluminum hydride | Anhydrous conditions preferred |
Substitution | Amines, thiols | Basic conditions |
Research indicates that N-[Bis(methylthio)methylene]glycine methyl ester exhibits biological activity relevant to its use in drug development and as a potential therapeutic agent. Its ability to influence various biochemical pathways makes it a candidate for studies related to metabolic processes and cellular functions .
The synthesis of N-[Bis(methylthio)methylene]glycine methyl ester typically involves the following steps:
N-[Bis(methylthio)methylene]glycine methyl ester has a variety of applications in scientific research:
Interaction studies involving N-[Bis(methylthio)methylene]glycine methyl ester focus on its reactivity with various biological molecules and its role in influencing metabolic pathways. The compound's unique structure allows it to interact with different nucleophiles, which may lead to the development of new therapeutic agents or enhance existing drug formulations .
Several compounds share structural similarities with N-[Bis(methylthio)methylene]glycine methyl ester. Here are some comparable compounds:
N-[Bis(methylthio)methylene]glycine methyl ester is distinguished by its dual methylthio groups, which provide enhanced reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of